molecular formula C9H10F3NS B13159443 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine

Cat. No.: B13159443
M. Wt: 221.24 g/mol
InChI Key: DTWKAEAIXLKPOH-UHFFFAOYSA-N
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Description

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine is a chemical compound with the molecular formula C9H10F3NS It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the reaction of 3-(trifluoromethylthio)benzaldehyde with an amine source under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the reduction of the aldehyde group to an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}cyclobutanamine
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine is unique due to its specific trifluoromethyl-sulfanyl-phenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

1-[3-(trifluoromethylsulfanyl)phenyl]ethanamine

InChI

InChI=1S/C9H10F3NS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3

InChI Key

DTWKAEAIXLKPOH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)SC(F)(F)F)N

Origin of Product

United States

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